REACTION_CXSMILES
|
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(OC([N:22]1[CH2:27][CH2:26][CH:25]([NH:28][C:29]2[CH:37]=[CH:36][CH:35]=[C:34]([Cl:38])[C:30]=2C(O)=O)[CH2:24][CH2:23]1)=O)(C)(C)C.NC1C=CC=C(Cl)C=1C(O)=O.C([O:54][C:55]([N:57]1CCC(=O)CC1)=O)(C)(C)C>ClC(Cl)C>[Cl:38][C:34]1[C:30]2[NH:57][C:55](=[O:54])[N:28]([CH:25]3[CH2:24][CH2:23][NH:22][CH2:27][CH2:26]3)[C:29]=2[CH:37]=[CH:36][CH:35]=1 |f:0.1.2|
|
Name
|
2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+].C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C(=O)O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
This mixture was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by chromatorgraphy (silica gel, 0 to 15% methanol in methylene chloride gradient elution), which
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2N(C(NC21)=O)C2CCNCC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |